Liquidambaric lactone
Overview
Description
Mechanism of Action
Target of Action
Liquidambaric lactone primarily targets the Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) . TRAF2 is a positive regulator of Wnt/β-catenin signaling in colon cancer .
Mode of Action
This compound inhibits oncogenic Wnt/β-catenin signaling through its direct interaction with TRAF2 . Mechanistically, TRAF2 positively regulates Wnt signaling by interacting with the N-terminal of β-catenin via its TRAF-C domain . This interaction is disrupted in the presence of this compound . Particularly, a TRAF2/β-catenin/TCF4/TNIK complex is present in colon cancer cells, where TRAF2/β-catenin and β-catenin/TCF4 interactions are disrupted upon this compound treatment .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway is a well-established driver of colon cancer . By targeting TRAF2, this compound disrupts the formation of a TRAF2/β-catenin/TCF4/TNIK complex, thereby inhibiting the Wnt/β-catenin signaling pathway .
Result of Action
The inhibition of the Wnt/β-catenin signaling pathway by this compound results in the disruption of colon cancer cell growth . It has been observed that this compound shows much stronger inhibition of colon cancer cells than its analogue, Liquidambaric acid, in colony formation assays . The inhibition of cancer by this compound has also been confirmed in xenograft mice .
Biochemical Analysis
Biochemical Properties
Liquidambaric lactone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with TRAF2, a protein involved in the Wnt/β-catenin signaling pathway . This compound acts as an inhibitor of TRAF2, thereby modulating the signaling pathway. Additionally, it has been shown to interact with protein tyrosine kinases, inhibiting their autophosphorylation, which is crucial for its anti-cancer properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound inhibits the Wnt/β-catenin signaling pathway, leading to reduced cell proliferation and increased apoptosis . It also affects gene expression by downregulating the expression of genes involved in cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to TRAF2, inhibiting its activity and thereby disrupting the Wnt/β-catenin signaling pathway . This inhibition leads to decreased transcription of target genes involved in cell proliferation and survival. Additionally, this compound inhibits protein tyrosine kinases by preventing their autophosphorylation, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . The compound is metabolized primarily through the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which facilitate the compound’s excretion from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments. In the nucleus, this compound interacts with transcription factors and other nuclear proteins, modulating gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Liquidambaric lactone can be synthesized through various chemical reactions involving pentacyclic triterpenoids. The synthesis typically involves the use of microscale thermophoresis assay to screen a panel of pentacyclic triterpenoids, followed by cellular thermal shift assay to confirm target engagement in living cells . The drug affinity responsive target stability coupled with mass spectrometry is used to identify potential targets of the candidate binder .
Industrial Production Methods
Industrial production of this compound involves the extraction from the plant Euonymus grandiflorus Wall. The compound is isolated using solvents such as ethyl acetate, chloroform, and petroleum ether . The extracted compound is then purified to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
Liquidambaric lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure to enhance its biological activity.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities.
Scientific Research Applications
Liquidambaric lactone has several scientific research applications:
Cancer Therapy: It is a potent inhibitor of tumor necrosis factor receptor-associated factor 2, making it effective in inhibiting colon cancer cell growth.
Pharmacological Research: It is used in studies to understand its mechanism of action and potential therapeutic uses.
Biological Studies: It is employed in research to explore its effects on different biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Liquidambaric acid: Another compound isolated from the same plant, known for its inhibitory effects on the Wnt/β-catenin signaling pathway.
3-Oxo-ursolic acid: A compound with similar anti-cancer properties, exhibiting potent cytotoxic activities against various tumor cells.
Uniqueness
Liquidambaric lactone is unique due to its higher binding affinity to tumor necrosis factor receptor-associated factor 2 compared to liquidambaric acid . This higher affinity results in stronger inhibition of cancer cell growth, making it a more potent therapeutic agent .
Properties
IUPAC Name |
(1S,2S,4S,5R,6S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosane-9,25-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-17-25(3,4)19(31)9-10-26(17,5)21(27)20-22(33-20)30(28,18(29)16-24)34-23(29)32/h17-18,20-22H,8-16H2,1-7H3/t17-,18+,20-,21+,22-,26-,27+,28-,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQBPBZOVWXRTA-PNZWHSTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23CCC4(C5(CCC6C(C(=O)CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Liquidambaric lactone?
A1: this compound has been identified as a potent inhibitor of TRAF2 []. While the exact downstream effects are still under investigation, TRAF2 plays a crucial role in regulating various signaling pathways, including NF-κB and MAPK, which are often dysregulated in cancer cells. By inhibiting TRAF2, this compound may interfere with these pathways, ultimately leading to anti-cancer effects.
Q2: What is known about the structural characteristics of this compound?
A2: this compound is a pentacyclic triterpene lactone. While its exact molecular formula and weight aren't explicitly stated in the provided abstracts, its structure has been elucidated using various spectroscopic techniques, including IR, MS, 1H NMR, 13C NMR, and X-ray diffraction analysis [, ].
Q3: Where has this compound been found in nature?
A3: this compound has been isolated from several plant sources. It was first discovered in Liquidambar formosana [] and later found in Chaenomeles sinensis immature fruits [] and the roots of Lantana camara [].
Q4: Has this compound shown activity against any diseases?
A4: While research is ongoing, one study identified this compound as a potential anti-cancer agent []. Additionally, fractions from Lantana camara roots, which contained this compound, displayed inhibitory activity against HIV-1 reverse transcriptase []. This suggests potential antiviral properties, though further investigation is needed.
Q5: What are the limitations of the current research on this compound?
A5: Current research on this compound is still in its early stages. While promising activities have been observed, more in-depth studies are needed to:
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